1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate
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Overview
Description
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, chloromethyl, and trifluoroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1,4-dicarboxylate with chloromethyl and trifluoroethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols, while nucleophilic substitution could result in various substituted derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(chloromethyl)benzoate: Shares the chloromethyl and tert-butyl groups but differs in the overall structure and functional groups.
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine: Similar in having a chloromethyl group but differs significantly in other substituents and overall structure.
Uniqueness
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is unique due to its combination of functional groups and the presence of a piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H21ClF3NO5 |
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Molecular Weight |
375.77 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H21ClF3NO5/c1-12(2,3)24-11(21)19-6-4-13(5-7-19,10(20)22-9-15)23-8-14(16,17)18/h4-9H2,1-3H3 |
InChI Key |
CBBHPBVUZFNILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OCCl)OCC(F)(F)F |
Origin of Product |
United States |
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